N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide
Overview
Description
N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide is a useful research compound. Its molecular formula is C27H20ClN3O2 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.1244046 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histochemical Techniques and Tissue Oxidase Demonstration
The use of complex naphthols and methylene compounds, akin to the structure of "N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide," has been reported for the demonstration of tissue oxidase activity. These compounds form a new class of histochemical reagents, contributing to the visualization of enzyme activities within tissues. The ability of these compounds to produce insoluble dyes upon reacting with tissue oxidases offers potential applications in permanent tissue preparation and electron microscopy, highlighting their utility in histological studies and enzyme localization (Burstone, 1959).
Antimicrobial Activity and Molecular Docking Studies
Research into Schiff bases similar to the compound has shown promising antimicrobial activities and potential applications as inhibitors for enzymes critical in pathogenic processes, such as the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2. The structural analysis and molecular docking studies of these compounds reveal their interaction with the active sites of targeted enzymes, suggesting a pathway for the development of new therapeutic agents (Al‐Janabi et al., 2020).
Androgen Receptor Antagonism for Prostate Cancer Therapy
Compounds structurally related to "this compound" have been studied for their potential in disrupting androgen receptor-coactivator interactions, a promising approach for prostate cancer therapy. The conformational analysis of these compounds, focusing on E/Z isomerism, plays a significant role in their biological activity, offering insights into the structural requirements for effective androgen receptor antagonism (Blanco et al., 2012).
Fluorescent Probes and Live Cell Imaging
The derivative "this compound" and similar compounds have applications as fluorescent probes for selective ion detection and live cell imaging. Their ability to bind selectively with certain ions, leading to significant fluorescence changes, supports their use in biological studies, including intracellular ion detection. This function is crucial for understanding cellular processes and the role of specific ions in biological systems (Singh et al., 2017).
Environmental and Analytical Chemistry
The structure and functional groups present in "this compound" make compounds of this class suitable for environmental and analytical chemistry applications. Their adsorption characteristics and interactions with other molecules can be leveraged in the development of new materials for pollutant removal, sensing technologies, and chromatographic analyses, providing a foundation for advancements in environmental cleanup and analytical methodologies (Pei et al., 2013).
Properties
IUPAC Name |
N-[(E)-[1-[(3-chlorophenyl)methyl]indol-3-yl]methylideneamino]-2-hydroxynaphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3O2/c28-21-8-5-6-18(14-21)16-31-17-20(22-9-3-4-11-24(22)31)15-29-30-27(33)26-23-10-2-1-7-19(23)12-13-25(26)32/h1-15,17,32H,16H2,(H,30,33)/b29-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPGFAMSBHEBFV-WKULSOCRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.